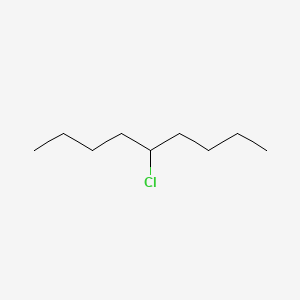
N,N,N-Trimethyloctadecan-1-aminium 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 74566, also known as Flotillin-1 Antibody (C-2), is a monoclonal antibody that targets the Flotillin-1 protein. This protein is involved in various cellular processes, including signal transduction, membrane trafficking, and molecular sorting. Flotillin-1 is a component of lipid rafts, which are sphingolipid- and cholesterol-rich membrane microdomains .
Preparation Methods
The preparation of NSC 74566 involves the use of hybridoma technology to produce monoclonal antibodies. This process includes the following steps:
Immunization: Mice are immunized with the Flotillin-1 antigen.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.
Screening: Hybridoma cells are screened for the production of antibodies specific to Flotillin-1.
Cloning: Positive hybridoma cells are cloned to ensure monoclonality.
Production: The monoclonal antibody is produced in large quantities using cell culture techniques.
Chemical Reactions Analysis
NSC 74566, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can participate in immunological reactions, such as:
Binding Reactions: NSC 74566 binds specifically to the Flotillin-1 protein.
Immunoprecipitation: It can be used to precipitate Flotillin-1 from cell lysates.
Western Blotting: NSC 74566 is used to detect Flotillin-1 in Western blot assays.
Scientific Research Applications
NSC 74566 has a wide range of applications in scientific research, including:
Cell Biology: It is used to study the localization and function of Flotillin-1 in various cell types.
Cancer Research: NSC 74566 helps in understanding the role of Flotillin-1 in cancer cell signaling and tumorigenesis.
Neuroscience: It is used to investigate the involvement of Flotillin-1 in neurodegenerative diseases like Alzheimer’s disease.
Immunology: NSC 74566 is employed in immunoprecipitation and immunofluorescence assays to study protein-protein interactions.
Mechanism of Action
NSC 74566 exerts its effects by specifically binding to the Flotillin-1 protein. This binding can be detected using various immunological techniques, such as Western blotting, immunoprecipitation, and immunofluorescence. The antibody recognizes an epitope within the amino acids 324-427 of the Flotillin-1 protein, allowing for precise detection and analysis .
Comparison with Similar Compounds
NSC 74566 is unique in its specificity for the Flotillin-1 protein. Similar compounds include other monoclonal antibodies targeting different proteins involved in lipid rafts and signal transduction, such as:
Flotillin-2 Antibody: Targets the Flotillin-2 protein, which has a complementary distribution to Flotillin-1.
Caveolin Antibodies: Target caveolin proteins, which are also components of lipid rafts and involved in similar cellular processes.
NSC 74566 stands out due to its high specificity and wide range of applications in various fields of scientific research.
Properties
CAS No. |
13595-34-1 |
|---|---|
Molecular Formula |
C28H53NO3S |
Molecular Weight |
483.8 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;trimethyl(octadecyl)azanium |
InChI |
InChI=1S/C21H46N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-21H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
PMAGERQWGYIIPV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)







![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)





